

Technical Guide: Physicochemical Properties of N-propyl-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: *N*-propyl-3-(trifluoromethyl)aniline

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Introduction

N-propyl-3-(trifluoromethyl)aniline is an aniline derivative featuring a propyl group on the nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring. The presence of the trifluoromethyl ($-\text{CF}_3$) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group is often incorporated to enhance efficacy, bioavailability, and resistance to metabolic degradation.^[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of **N-propyl-3-(trifluoromethyl)aniline** are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in solvent selection, reaction optimization, and early-stage drug development assessments.

Property	Value	Source
Identifier Information		
CAS Number	887590-37-6	[1][2]
Molecular Formula	C ₁₀ H ₁₂ F ₃ N	[1][2][3]
Molecular Weight	203.2 g/mol	[1][2]
Physical Properties		
Boiling Point	235.3 ± 40.0 °C (Predicted)	
Density	1.158 ± 0.06 g/cm ³ (Predicted)	
Chemical Properties		
pKa	4.11 ± 0.25 (Predicted)	
logP	3.60030	[2]
XLogP3	4.2	[2]
Molecular Descriptors		
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area (PSA)	12.03 Å ²	[2]
Complexity	167	[2]
Exact Mass	203.09218387 u	[2]

Experimental Protocols

Synthesis via Direct N-Alkylation

The most common and straightforward method for synthesizing **N-propyl-3-(trifluoromethyl)aniline** is through the direct N-alkylation of 3-(trifluoromethyl)aniline.^[1] This reaction proceeds via a nucleophilic substitution (S_N2) mechanism.^[1]

Objective: To synthesize **N-propyl-3-(trifluoromethyl)aniline** by introducing a propyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline.

Materials:

- 3-(Trifluoromethyl)aniline
- Propyl bromide (or propyl iodide)
- Potassium carbonate (K_2CO_3), anhydrous (or Sodium Hydride, NaH)
- Dimethylformamide (DMF), anhydrous
- Potassium iodide (KI), catalytic amount (optional, enhances efficiency)^[1]
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dimethylformamide (DMF).
- Add anhydrous potassium carbonate (K_2CO_3 , 2.0-3.0 eq) to the solution. If using propyl bromide, a catalytic amount of potassium iodide (KI, ~0.1 eq) can be added to facilitate the reaction.

- Add propyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.
- Heat the reaction mixture to 60-80°C and maintain for 12-24 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Caution: Careful temperature control is crucial to minimize the formation of the N,N-dipropyl-3-(trifluoromethyl)aniline byproduct from over-alkylation.[1]
- After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **N-propyl-3-(trifluoromethyl)aniline**.[4]

Analytical Characterization Protocols

A. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of **N-propyl-3-(trifluoromethyl)aniline**.

Methodology:

- Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into an Electron Ionization (EI) mass spectrometer.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

- Expected Results:

- A molecular ion peak (M^+) should be observed at m/z 203.1, corresponding to the molecular weight of the compound ($C_{10}H_{12}F_3N$).[\[1\]](#)
- Key fragment ions are expected at:
 - m/z 174: Resulting from the alpha-cleavage and loss of an ethyl radical ($\bullet C_2H_5$) from the N-propyl group, a common pathway for N-alkyl amines.[\[1\]](#)
 - m/z 160: Corresponding to the loss of the entire propyl group ($\bullet C_3H_7$).[\[1\]](#)
 - m/z 134: Corresponding to the loss of the trifluoromethyl group ($\bullet CF_3$).[\[1\]](#)

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **N-propyl-3-(trifluoromethyl)aniline** by analyzing the chemical environment of its protons (1H) and fluorine atoms (^{19}F).

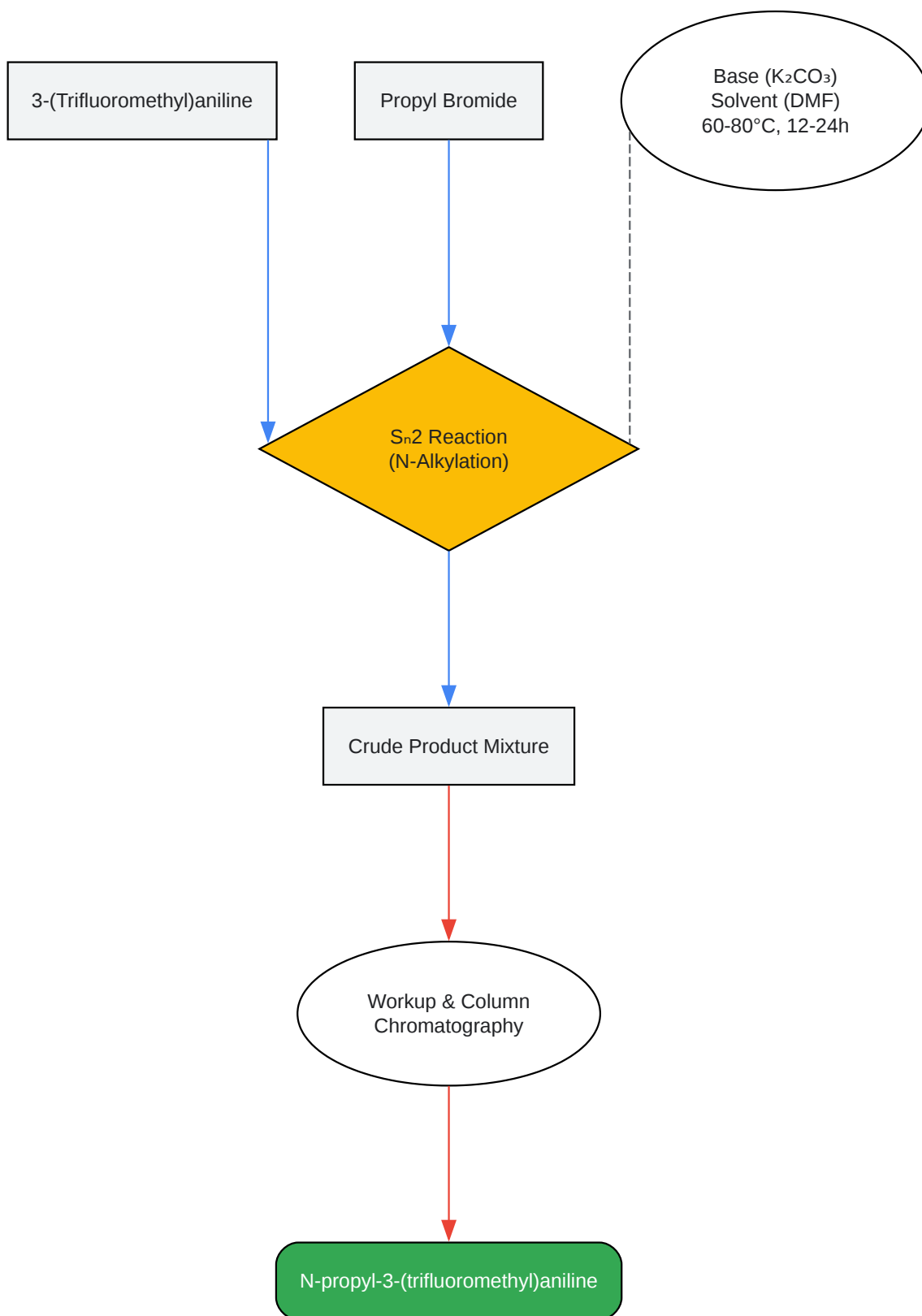
Methodology:

- Dissolve a 5-10 mg sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform ($CDCl_3$), in an NMR tube.
- Acquire 1H NMR and ^{19}F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Expected 1H NMR Spectrum (in $CDCl_3$):[\[1\]](#)
 - ~7.3-6.5 ppm: A complex multiplet pattern corresponding to the four protons on the aromatic ring.
 - ~3.2 ppm: A triplet corresponding to the two N-methylene protons ($N-CH_2-CH_2-CH_3$), deshielded by the adjacent nitrogen atom.[\[1\]](#)[\[4\]](#)
 - ~1.7 ppm: A sextet or multiplet corresponding to the two central methylene protons ($-CH_2-CH_2-CH_3$).[\[4\]](#)

- ~1.0 ppm: A triplet corresponding to the three terminal methyl protons ($-\text{CH}_2-\text{CH}_2-\text{CH}_3$).^[4]
- A broad singlet corresponding to the N-H proton may also be observed.
- Expected ^{19}F NMR Spectrum:
 - A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl ($-\text{CF}_3$) group.^[1]

Visualization

The following diagram illustrates the synthetic workflow for **N-propyl-3-(trifluoromethyl)aniline** via the direct N-alkylation method.



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Caption: Synthetic workflow for **N-propyl-3-(trifluoromethyl)aniline**.

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